![molecular formula C16H18N2O3 B14016283 2-[(2,4,5-Triethoxyphenyl)methylidene]propanedinitrile CAS No. 17229-48-0](/img/structure/B14016283.png)
2-[(2,4,5-Triethoxyphenyl)methylidene]propanedinitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2,4,5-Triethoxyphenyl)methylidene]propanedinitrile is an organic compound with the molecular formula C14H17NO3 It is characterized by the presence of three ethoxy groups attached to a phenyl ring, which is further connected to a propanedinitrile moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,4,5-Triethoxyphenyl)methylidene]propanedinitrile typically involves the condensation of 2,4,5-triethoxybenzaldehyde with malononitrile. The reaction is usually carried out in the presence of a base such as piperidine or pyridine, which acts as a catalyst. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or methanol for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Large-scale reactors and continuous flow systems may be employed to maintain consistent reaction conditions and improve efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-[(2,4,5-Triethoxyphenyl)methylidene]propanedinitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The ethoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like halides or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols or amines.
Substitution: Derivatives with substituted functional groups.
Aplicaciones Científicas De Investigación
2-[(2,4,5-Triethoxyphenyl)methylidene]propanedinitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[(2,4,5-Triethoxyphenyl)methylidene]propanedinitrile involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with various biomolecules, potentially inhibiting or modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(2,4,5-Trimethoxyphenyl)methylidene]propanedinitrile
- 2-[(2,4,5-Trimethylphenyl)methylidene]propanedinitrile
Uniqueness
2-[(2,4,5-Triethoxyphenyl)methylidene]propanedinitrile is unique due to the presence of ethoxy groups, which can influence its chemical reactivity and biological activity. Compared to its methoxy and methyl analogs, the ethoxy groups may provide different steric and electronic effects, leading to distinct properties and applications.
Propiedades
Número CAS |
17229-48-0 |
|---|---|
Fórmula molecular |
C16H18N2O3 |
Peso molecular |
286.33 g/mol |
Nombre IUPAC |
2-[(2,4,5-triethoxyphenyl)methylidene]propanedinitrile |
InChI |
InChI=1S/C16H18N2O3/c1-4-19-14-9-16(21-6-3)15(20-5-2)8-13(14)7-12(10-17)11-18/h7-9H,4-6H2,1-3H3 |
Clave InChI |
JZJSVMVVXZAZGD-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC(=C(C=C1C=C(C#N)C#N)OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


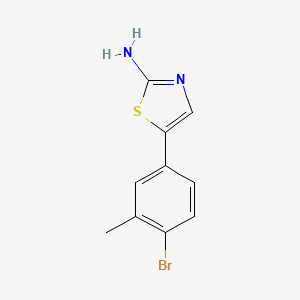
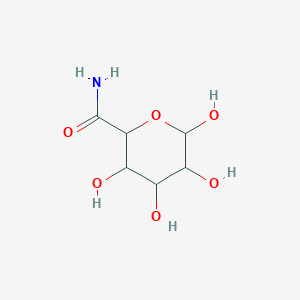
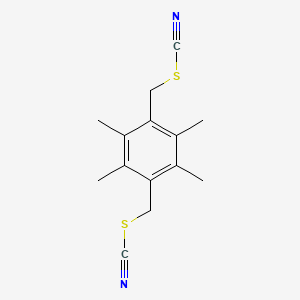
![8-(2,5-Dimethylphenyl)-8-azaspiro[4.4]nonane-7,9-dione](/img/structure/B14016209.png)
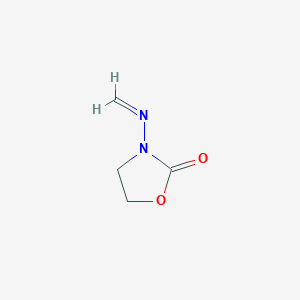
![1-ethyl-1-[(Z)-(5-nitrofuran-2-yl)methylideneamino]urea](/img/structure/B14016222.png)

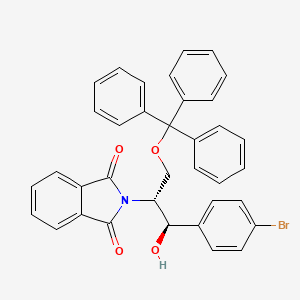
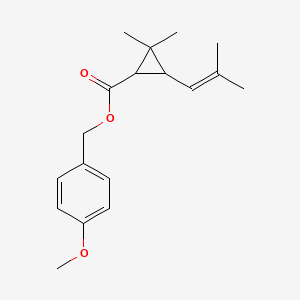

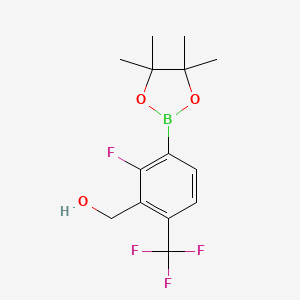

![2-([1,1'-Biphenyl]-4-yl)-3-nitrosoimidazo[1,2-a]pyrimidine](/img/structure/B14016280.png)

